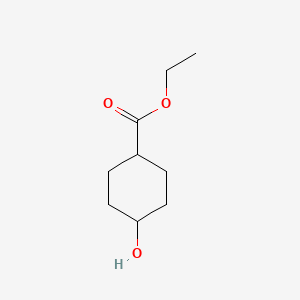

Ethyl 4-hydroxycyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKQJSLASWRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169135, DTXSID001189263 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-80-7, 3618-04-0, 75877-66-6 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mass spectrometry fragmentation pattern of Ethyl 4-hydroxycyclohexanecarboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-hydroxycyclohexanecarboxylate

Introduction: Characterizing a Bifunctional Molecule

This compound (EHCH) is a bifunctional organic molecule featuring both an ester and a secondary alcohol group attached to a cyclohexane ring.[1][2] With a molecular formula of C₉H₁₆O₃ and a monoisotopic mass of approximately 172.11 Da, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][3] Understanding its behavior under mass spectrometric analysis, particularly using Electron Ionization (EI), is critical for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.

The presence of two distinct functional groups predicts a complex and competitive fragmentation landscape. The initial ionization event creates a high-energy molecular ion (M+•) that is prone to multiple, energetically favorable decomposition pathways. This guide will elucidate these primary fragmentation routes, predict the resultant mass spectrum, and provide a robust experimental framework for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

The Molecular Ion: A Transient Species

Upon electron ionization, EHCH will form a molecular ion (M+•) with an expected mass-to-charge ratio (m/z) of 172.

M (C₉H₁₆O₃) + e⁻ → [C₉H₁₆O₃]+• (M+•) + 2e⁻

However, consistent with the behavior of aliphatic alcohols and esters, the molecular ion peak at m/z 172 is anticipated to be of low abundance or potentially absent altogether.[4][5] The high internal energy of the M+• following ionization provides a strong driving force for immediate fragmentation through several competing channels, which are dictated by the stability of the resulting fragment ions and neutral losses.

Primary Fragmentation Pathways under Electron Ionization

The fragmentation of the EHCH molecular ion is primarily governed by the cleavage of bonds adjacent to the oxygen atoms of the ester and alcohol functionalities, as well as cleavages within the cyclohexyl ring. We will explore the most probable pathways.

Pathway A: Fragmentation Driven by the Hydroxyl Group

The secondary alcohol is a common initiation site for fragmentation. The most characteristic fragmentation for cyclic alcohols is the facile elimination of a neutral water molecule (H₂O, 18 Da).[5]

-

Loss of Water ([M-18]): The molecular ion readily loses water, leading to a prominent radical cation at m/z 154 . This fragment is often significantly more abundant than the molecular ion itself. The formation of a double bond within the ring stabilizes this ion.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon can also occur, though the loss of water is typically the more dominant pathway for cyclic alcohols.

Pathway B: Fragmentation Driven by the Ester Group

The ethyl ester group provides several predictable cleavage points, characteristic of this functional class.[4][6]

-

Loss of the Ethoxy Radical ([M-45]): Alpha-cleavage involving the C-O single bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da). This pathway yields a highly stable, resonance-stabilized acylium ion at m/z 127 . This is often a significant peak in the spectra of ethyl esters.

-

Loss of an Ethyl Radical ([M-29]): Cleavage of the C-C bond in the ethyl group is less common but can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), forming an ion at m/z 143.

-

McLafferty Rearrangement (Not Favored): While common for linear esters, a classic McLafferty rearrangement is sterically hindered by the cyclohexane ring structure and is not considered a primary fragmentation route for this molecule.

Pathway C: Cyclohexane Ring Fragmentation

The saturated carbocyclic ring can also undergo cleavage, often following an initial fragmentation step like the loss of water.

-

Ring Opening and Cleavage: The ion at m/z 154 ([M-H₂O]+•) can undergo further fragmentation. Ring-opening followed by the loss of a neutral ethene molecule (C₂H₄, 28 Da) is a common route for cyclohexene-type structures, which would produce a fragment at m/z 126 .

-

Complex Rearrangements: The high-energy environment can lead to more complex rearrangements and the formation of a cluster of lower-mass hydrocarbon fragments, typically separated by 14 Da (-CH₂-), such as those at m/z 81, 67, and 55, which are characteristic of cyclic systems.

The interplay between these pathways is visualized in the fragmentation diagram below.

Caption: Predicted EI fragmentation pathways of this compound.

Predicted Mass Spectrum: A Summary of Key Fragments

Based on the established fragmentation principles, a hypothetical EI mass spectrum for EHCH can be constructed. The base peak is likely to be one of the stable, even-electron ions, such as the acylium ion at m/z 127 or a fragment resulting from the initial loss of water.

| m/z | Proposed Identity | Neutral Loss | Pathway | Predicted Relative Abundance |

| 172 | Molecular Ion [M]+• | - | - | Very Low / Absent |

| 154 | [M - H₂O]+• | H₂O (18 Da) | A | High |

| 127 | [M - •OC₂H₅]+ | •OC₂H₅ (45 Da) | B | High |

| 126 | [M - H₂O - C₂H₄]+• | H₂O + C₂H₄ (46 Da) | A, C | Medium |

| 99 | [M - H₂O - •C₂H₅O]+ | H₂O + •C₂H₅O (63 Da) | A, C | Medium |

| 81 | [C₆H₉]+ | C₃H₇O₃ | Ring Fragments | Medium-Low |

| 55 | [C₄H₇]+ | C₅H₉O₃ | Ring Fragments | High |

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum for EHCH requires careful optimization of the gas chromatography separation and the mass spectrometer parameters.

Workflow for GC-MS Analysis

Caption: Standard workflow for the GC-MS analysis of EHCH.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Vortex the solution thoroughly to ensure homogeneity.

-

Transfer the solution to a 2 mL autosampler vial with a septum cap.

-

-

Gas Chromatography (GC) Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A mid-polarity column is recommended to handle both the ester and alcohol groups. A DB-17ms (50% Phenyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (30 m x 0.25 mm ID, 0.25 µm film thickness) would be suitable.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

EI Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[7]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 250. This range will capture all relevant fragments from the ethyl group up to the molecular ion region.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrum of this compound is a composite of fragmentation patterns initiated by its constituent functional groups. The analysis predicts a spectrum characterized by a weak or absent molecular ion at m/z 172, with dominant fragments corresponding to the loss of water (m/z 154) and the loss of the ethoxy radical (m/z 127). Subsequent fragmentation of the [M-H₂O]+• ion and general ring cleavage will produce a series of informative ions at lower mass-to-charge ratios. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides researchers and drug development professionals with a robust framework for identifying this compound, confirming its structure, and assessing its purity in complex mixtures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86973, this compound. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

American Elements (n.d.). trans-Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116335. Retrieved from [Link]

-

Knowbee (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

-

Mrs Burton's Chemistry (2018). MS fragmentation patterns. YouTube. Retrieved from [Link]

-

Human Metabolome Database (2021). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Retrieved from [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. (Note: While a specific chapter URL isn't available, this textbook is a standard authoritative reference for fragmentation patterns of functional groups like cyclic alcohols.)

-

University of Arizona (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes. Retrieved from [Link]

-

NIST (n.d.). Cyclohexanecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. Journal of Chromatography A, 991(2), 217-240.

Sources

- 1. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, mixture of cis and trans 98 17159-80-7 [sigmaaldrich.com]

- 3. This compound, cis + trans, 97% 5 g | Request for Quote [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. osti.gov [osti.gov]

An In-depth Technical Guide to the FTIR Spectroscopy of cis-Ethyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of cis-Ethyl 4-hydroxycyclohexanecarboxylate. This document delves into the theoretical underpinnings of the vibrational modes of this molecule, offers a detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and provides an in-depth interpretation of the resulting spectrum. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound and its analogs, ensuring scientific integrity and reproducibility in their work.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. By probing the vibrational transitions within a molecule, FTIR provides a unique "fingerprint" that is highly specific to its chemical composition and stereochemistry. For a molecule such as cis-Ethyl 4-hydroxycyclohexanecarboxylate, which possesses key functional groups including a hydroxyl (-OH), an ester (-COOC2H5), and a cyclohexane ring, FTIR spectroscopy offers a rapid and non-destructive method to confirm its identity and purity.

The vibrational spectrum of a molecule is governed by the masses of its atoms and the force constants of the bonds that connect them. The absorption of infrared radiation occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The resulting spectrum, a plot of infrared intensity versus wavenumber, reveals a series of absorption bands, each corresponding to a specific vibrational mode.

Molecular Structure and Expected Vibrational Modes

cis-Ethyl 4-hydroxycyclohexanecarboxylate (C9H16O3) is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl ester group in a cis-1,4-configuration.[1] The chair conformation of the cyclohexane ring is the most stable, and in the cis-isomer, one substituent will be in an axial position and the other in an equatorial position. This stereochemical arrangement influences the vibrational frequencies of the molecule.

The key functional groups that will dominate the FTIR spectrum are:

-

Hydroxyl group (-OH): This group will exhibit a characteristic stretching vibration. Due to intermolecular hydrogen bonding, this band is expected to be broad.

-

Ester group (C=O and C-O): The carbonyl (C=O) stretch is typically a strong and sharp absorption. The C-O stretches of the ester will also produce strong bands.

-

Cyclohexane ring (C-H and C-C): The methylene (-CH2-) groups of the cyclohexane ring will show characteristic stretching and bending vibrations.

-

Ethyl group (C-H): The ethyl moiety of the ester will also contribute to the C-H stretching and bending regions of the spectrum.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for viscous liquids like ethyl 4-hydroxycyclohexanecarboxylate, as it requires minimal sample preparation and is easy to clean.

Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Deuterated triglycine sulfate (DTGS) detector.

Sample Preparation and Data Acquisition

-

Crystal Cleaning: Meticulously clean the diamond ATR crystal with a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol or acetone), followed by a final rinse with a volatile solvent like methanol. Ensure the crystal is completely dry before acquiring the background spectrum.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the ambient environment (e.g., CO2 and water vapor). A typical background scan consists of 32 co-added scans at a resolution of 4 cm-1.

-

Sample Application: Place a small drop of cis-Ethyl 4-hydroxycyclohexanecarboxylate directly onto the center of the diamond ATR crystal. Ensure complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters as the background scan (32 co-added scans, 4 cm-1 resolution).

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.

Diagram of the ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Interpretation of the FTIR Spectrum

Key Spectral Regions and Band Assignments

Table 1: Principal FTIR Absorption Bands and their Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Characteristics |

| ~3400 | O-H stretching | Hydroxyl (-OH) | Strong | Broad |

| 2930, 2860 | C-H asymmetric and symmetric stretching | Cyclohexane & Ethyl (-CH₂) | Strong | Sharp |

| ~1730 | C=O stretching | Ester (C=O) | Strong | Sharp |

| ~1450 | -CH₂ scissoring (bending) | Cyclohexane & Ethyl (-CH₂) | Medium | Sharp |

| ~1170 | C-O stretching | Ester (C-O) | Strong | Sharp |

| ~1050 | C-O stretching | Hydroxyl (C-O) | Strong | Sharp |

Detailed Analysis of Vibrational Modes

-

O-H Stretching Region (3600-3200 cm⁻¹): A prominent, broad absorption band centered around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp peaks are observed around 2930 cm⁻¹ and 2860 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the cyclohexane ring and the ethyl group.

-

Carbonyl Stretching Region (1750-1700 cm⁻¹): A very strong and sharp absorption peak is present at approximately 1730 cm⁻¹. This is the characteristic C=O stretching vibration of the saturated ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

-

Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

-

Around 1450 cm⁻¹, a medium intensity peak arises from the scissoring (bending) vibration of the -CH₂ groups.

-

A strong, sharp band is observed near 1170 cm⁻¹, which is attributed to the C-O stretching vibration of the ester group (specifically the C-O bond adjacent to the carbonyl group).

-

Another strong, sharp peak is found around 1050 cm⁻¹, corresponding to the C-O stretching vibration of the secondary hydroxyl group.

-

Diagram of the Molecular Structure and Key Vibrational Modes

Caption: Key functional groups and their corresponding FTIR vibrational modes.

Conclusion

FTIR spectroscopy, particularly with the use of an ATR accessory, provides a powerful and efficient method for the structural characterization of cis-Ethyl 4-hydroxycyclohexanecarboxylate. The resulting spectrum is rich with information, displaying characteristic absorption bands for the hydroxyl, ester, and cyclohexane moieties. By understanding the origins of these vibrational modes, researchers can confidently verify the identity and assess the purity of this compound, which is crucial in research, development, and quality control settings. This guide provides a solid foundation for the application and interpretation of FTIR spectroscopy for this and structurally related molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound - ATR-IR Spectra. National Center for Biotechnology Information. [Link]

Sources

Physical and chemical properties of trans-Ethyl 4-hydroxycyclohexanecarboxylate

An In-depth Technical Guide to trans-Ethyl 4-hydroxycyclohexanecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of trans-Ethyl 4-hydroxycyclohexanecarboxylate, a key bifunctional molecule utilized in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization, reactivity, and application.

Introduction and Strategic Importance

trans-Ethyl 4-hydroxycyclohexanecarboxylate is a valuable building block in the synthesis of complex organic molecules. Its structure incorporates two key functional groups—a hydroxyl group and an ethyl ester—on a cyclohexane scaffold. The trans stereochemistry of these groups provides a specific three-dimensional orientation that is crucial for its application in targeted synthesis, particularly in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of kinase inhibitors and other biologically active compounds, making a thorough understanding of its properties essential for chemists in the pharmaceutical industry.[][2][3]

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical compound is to confirm its identity and structure. trans-Ethyl 4-hydroxycyclohexanecarboxylate is a disubstituted cyclohexane derivative.

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 3618-04-0 | [2][4] |

| Molecular Formula | C₉H₁₆O₃ | [4][5] |

| Molecular Weight | 172.22 g/mol | [4][6] |

| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | [][4][6] |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)O | [][6] |

| InChI Key | BZKQJSLASWRDNE-UHFFFAOYSA-N | [4][6][7] |

Physicochemical Properties

The physical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

Table of Physical Properties:

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [2][3][8] |

| Boiling Point | 251.4 °C at 760 mmHg; 144 °C at 12 mmHg | [2][3][4][9] |

| Density | ~1.093 g/cm³ | [2][3][4][9] |

| Refractive Index | 1.4630 to 1.4670 | [2][3][9] |

| Flash Point | 100.193 °C | [4] |

| pKa (Predicted) | 14.98 ± 0.40 | [2][3][9] |

| Water Solubility | Immiscible or difficult to mix | [7][8][10] |

| Storage Temperature | Room temperature, sealed in a dry place | [2][3][9] |

The relatively high boiling point is characteristic of a molecule with hydrogen bonding capability (due to the hydroxyl group) and a moderate molecular weight. Its immiscibility in water is expected for an ester of this size, suggesting that organic solvents are required for reactions and extractions.[7][8][10]

Spectroscopic and Analytical Characterization

Rigorous characterization is the cornerstone of chemical synthesis. The identity and purity of trans-Ethyl 4-hydroxycyclohexanecarboxylate are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the trans stereochemistry. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the ester group (CH-COOEt) would appear as broad multiplets. The relative positions and splitting patterns of these protons are influenced by their axial or equatorial positions in the chair conformation of the cyclohexane ring. A typical ¹H NMR spectrum (in CDCl₃) shows signals around 4.1-4.2 ppm (quartet, -OCH₂CH₃), 3.6-3.7 ppm (multiplet, CH-OH), and 1.2-2.2 ppm (multiplets for the cyclohexane ring protons and the methyl group of the ester).[2][3]

-

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester (~175 ppm), the two carbons attached to oxygen (CH-OH and -OCH₂-), the carbons of the cyclohexane ring, and the methyl carbon of the ester.[6][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester functional group.

-

C-O stretching vibrations will appear in the fingerprint region between 1000-1300 cm⁻¹ .[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound.[6]

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical validation of synthesized trans-Ethyl 4-hydroxycyclohexanecarboxylate.

Caption: Standard workflow for synthesis and analytical validation.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of trans-Ethyl 4-hydroxycyclohexanecarboxylate stems from the distinct reactivity of its hydroxyl and ester functional groups. This allows for selective modification at either site, making it a valuable intermediate.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to form the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate.[12] It can also be converted into a better leaving group for nucleophilic substitution reactions or be protected during reactions at the ester functionality.

-

Reactions of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield trans-4-hydroxycyclohexanecarboxylic acid.[13] It can also undergo transesterification with other alcohols or be reduced to the corresponding primary alcohol.

Caption: Key chemical transformations of the title compound.

Synthesis Protocol

A common and reliable method for the preparation of ethyl 4-hydroxycyclohexanecarboxylate is the reduction of the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate, using a mild reducing agent like sodium borohydride.[2][3] This reaction typically yields a mixture of cis and trans isomers, which can then be separated.

Experimental Protocol: Reduction of Ethyl 4-oxocyclohexanecarboxylate

-

Dissolution: Dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in methanol in a round-bottom flask.[2][3]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2][3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours until the starting material is consumed (monitored by TLC).[3]

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.[2][3]

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (a mixture of cis and trans isomers) by silica gel column chromatography to isolate the trans isomer.[2][3]

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Discovery

Substituted cyclohexanes are prevalent motifs in medicinal chemistry, offering a three-dimensional scaffold that can improve metabolic stability and binding affinity compared to flat aromatic rings.[14][15] trans-Ethyl 4-hydroxycyclohexanecarboxylate serves as a key intermediate in this context.

-

Kinase Inhibitors: It has been used as a reagent in the discovery of Mer kinase inhibitors, which are being investigated for the treatment of pediatric acute lymphoblastic leukemia.[][2][3]

-

Antiviral Agents: The compound has been employed in structure-activity relationship (SAR) studies of piperidine-based derivatives as novel inhibitors of the influenza virus.[][2][3]

-

General Scaffolding: The distinct functional handles allow for its incorporation into larger molecules through multi-component reactions or sequential modifications, making it a versatile tool in combinatorial chemistry and library synthesis for drug discovery.[16]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4][6]

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9][10][17]

Conclusion

trans-Ethyl 4-hydroxycyclohexanecarboxylate is a fundamentally important molecule whose value is defined by its bifunctional nature and fixed stereochemistry. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use. Its demonstrated application as a key building block in the synthesis of high-value compounds, particularly in the pharmaceutical sector, underscores its significance for researchers and drug development professionals.

References

-

trans-Ethyl 4-hydroxycyclohexanecarboxylate | CAS 3618-04-0. AMERICAN ELEMENTS®. [Link]

-

Ethyl trans-4-Hydroxycyclohexanecarboxylate - ChemBK. [Link]

-

This compound | C9H16O3 | CID 86973. PubChem - NIH. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]

- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

-

Synthesis of substituted cyclodextrins. ResearchGate. [Link]

-

trans-4-Hydroxycyclohexanecarboxylate | C7H11O3-. PubChem - NIH. [Link]

-

CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

-

The application of multi-component reactions in drug discovery. PubMed. [Link]

-

Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. PMC - NIH. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691. PubChem. [Link]

-

Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

The theoretical prediction of infrared spectra of trans- and cis-hydroxycarbene calculated using full dimensional ab initio pote. iOpenShell - University of Southern California. [Link]

-

Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638. PubChem - NIH. [Link]

-

Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. MDPI. [Link]

Sources

- 2. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 [chemicalbook.com]

- 3. Ethyl trans-4-Hydroxycyclohexanecarboxylate CAS#: 3618-04-0 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.ie [fishersci.ie]

- 11. rsc.org [rsc.org]

- 12. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. trans-4-Hydroxycyclohexanecarboxylate | C7H11O3- | CID 19034555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

Cis/trans isomerization mechanism of Ethyl 4-hydroxycyclohexanecarboxylate

An In-Depth Technical Guide to the Cis/Trans Isomerization of Ethyl 4-hydroxycyclohexanecarboxylate

Introduction: The Strategic Importance of Stereoisomerism

This compound is a vital bifunctional building block in modern medicinal chemistry and materials science. Its cyclohexane core, substituted with both a hydroxyl and an ethyl ester group, provides a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][] The 1,4-substitution pattern allows for the existence of two distinct geometric isomers: cis and trans. The spatial orientation of these functional groups is not a trivial detail; it fundamentally dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets such as enzymes and receptors. Consequently, controlling the stereochemical outcome of reactions involving this scaffold is paramount, as different isomers can exhibit profoundly different biological activities, metabolic stabilities, and physical properties.[3]

This technical guide offers a deep dive into the mechanistic underpinnings of the cis/trans isomerization of this compound. As senior application scientists, we move beyond simple definitions to explore the causality behind the isomerization process, providing field-proven insights into both the theoretical mechanisms and the practical experimental protocols required to control and analyze these isomers.

Part 1: Conformational Landscape of this compound

To understand isomerization, one must first grasp the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a six-membered ring, as it minimizes both angle strain and torsional strain.[4] In a substituted cyclohexane, the two chair conformers, which interconvert rapidly at room temperature via a "ring flip," are no longer energetically equivalent.[5]

-

Trans Isomer : The trans isomer, with both the hydroxyl and the ester groups in equatorial positions (diequatorial), is the thermodynamically most stable form.[6] This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[7]

-

Cis Isomer : The cis isomer must have one substituent in an axial position and the other in an equatorial position.[8] Through a ring flip, it can interconvert between two chair forms: (axial-OH, equatorial-COOEt) and (equatorial-OH, axial-COOEt). The preferred conformation will place the bulkier ethyl carboxylate group in the equatorial position to minimize 1,3-diaxial strain.[5] Regardless, the presence of one axial substituent renders the cis isomer inherently less stable and higher in energy than the diequatorial trans isomer.

The energy difference between the cis and trans isomers provides the thermodynamic driving force for isomerization, which seeks to establish an equilibrium that favors the more stable trans configuration.

Part 2: Core Mechanisms of Isomerization

Isomerization between the cis and trans forms of this compound is not spontaneous under normal conditions; it requires a catalytic pathway that temporarily breaks and reforms the C-H bond at the stereocenter (C1, the carbon bearing the ester group), allowing for inversion of its configuration. This process is more accurately termed epimerization .

Base-Catalyzed Epimerization: The Enolate Pathway

The most common and industrially relevant method for isomerizing this compound is through base catalysis.[9][10] This mechanism proceeds via the formation of a key planar intermediate, an enolate, which temporarily erases the stereochemical information at the alpha-carbon (C1).

Mechanism Steps:

-

Deprotonation : A sufficiently strong base (e.g., sodium ethoxide, potassium hydroxide) abstracts the acidic α-proton from the carbon atom attached to the ester group (C1).[11]

-

Enolate Formation : The resulting electron pair delocalizes onto the carbonyl oxygen, forming a planar, sp²-hybridized enolate intermediate. This planarity is the crucial feature that allows for stereochemical inversion.

-

Reprotonation : The enolate intermediate is subsequently reprotonated by a proton source (e.g., the conjugate acid of the base, or a solvent like ethanol). The proton can add to either face of the planar enolate.

-

Thermodynamic Equilibrium : Protonation from one face regenerates the starting isomer, while protonation from the opposite face yields the other isomer. This process is reversible, and over time, the reaction mixture will reach a thermodynamic equilibrium.[12] Because the trans isomer is more stable, it will be the major component at equilibrium.[9]

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Acid-Catalyzed Isomerization: The Enol Pathway

While less common for this specific transformation, acid catalysis can also promote epimerization through the formation of an enol intermediate, which is the tautomer of the ester.

Mechanism Steps:

-

Protonation : An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ester group, making the α-proton more acidic.

-

Enol Formation : A weak base (e.g., water, solvent) removes the α-proton, leading to the formation of a planar enol intermediate.

-

Keto-Enol Tautomerism : The enol tautomerizes back to the more stable keto (ester) form. The proton can add to the α-carbon from either face of the double bond.

-

Equilibrium : This reversible tautomerization allows the system to reach a thermodynamic equilibrium favoring the more stable trans isomer.

It is critical to note that under strong acidic conditions, side reactions such as dehydration of the secondary alcohol or hydrolysis of the ester can occur, complicating the reaction profile.

Caption: Acid-catalyzed epimerization via a planar enol intermediate.

Part 3: Experimental Protocols and Analytical Characterization

Achieving a high proportion of the desired trans isomer requires a robust experimental protocol and precise analytical methods to validate the outcome.

Experimental Protocol: Base-Catalyzed Isomerization

This protocol is designed as a self-validating system to drive a cis/trans mixture towards a high-trans content under thermodynamic control.[13][14]

Objective : To enrich the trans isomer of this compound from a commercially available mixture.

Materials :

-

This compound (cis/trans mixture)

-

Anhydrous Ethanol (or another suitable solvent)

-

Hydrochloric acid (e.g., 1M HCl) for neutralization

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound mixture in anhydrous ethanol (approx. 10 mL per 1 g of ester).

-

Catalyst Addition : Add a catalytic amount of sodium ethoxide (e.g., 0.1 to 0.3 equivalents). The use of a catalytic amount ensures the reaction can reach equilibrium without promoting significant side reactions like transesterification if other alcohols are present.

-

Heating to Equilibrium : Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The elevated temperature provides the necessary activation energy to overcome the energy barrier for enolate formation and ensures the system reaches thermodynamic equilibrium more rapidly.[12]

-

Monitoring : Monitor the reaction progress by taking small aliquots over time (e.g., every hour). Quench the aliquot with a drop of dilute acid and extract with a small amount of ethyl acetate. Analyze the organic layer by GC or ¹H NMR to determine the cis:trans ratio. The reaction is complete when this ratio becomes constant.

-

Workup : Once equilibrium is reached, cool the mixture to room temperature. Neutralize the base by slowly adding 1M HCl until the pH is ~7.

-

Extraction : Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now enriched in the trans isomer. Further purification can be achieved via column chromatography if necessary.

Caption: Experimental workflow for base-catalyzed isomerization.

Analytical Characterization: Differentiating Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing and quantifying cis and trans isomers of substituted cyclohexanes.[3]

¹H NMR Spectroscopy : The key diagnostic protons are those on C1 and C4 (the carbons bearing the substituents). Their chemical shift and coupling constants are highly dependent on their axial or equatorial orientation.

-

Axial Protons : Reside in a more shielded environment and thus appear at a higher field (lower ppm value).

-

Equatorial Protons : Are less shielded and appear at a lower field (higher ppm value).

-

In the trans isomer, both substituents are equatorial, meaning the protons at C1 and C4 are both axial. In the cis isomer, one proton will be axial and the other equatorial. This leads to distinct chemical shifts and signal multiplicities for H1 and H4 in the two isomers, allowing for clear identification and integration for quantitative analysis.

¹³C NMR Spectroscopy : This technique provides complementary information based on the γ-gauche effect.

-

A substituent in the axial position causes steric compression on the γ-carbons (carbons at position 3 and 5 relative to the substituent). This steric strain results in a shielding effect, causing the signals for these carbons to shift upfield (to a lower ppm value).[3]

-

In the trans isomer, both substituents are equatorial, so no significant γ-gauche effect is observed.

-

In the cis isomer, the axial substituent will cause a noticeable upfield shift for its γ-carbons compared to the same carbons in the trans isomer.

| Spectroscopic Data | Trans Isomer (Diequatorial) | Cis Isomer (Axial/Equatorial) | Causality |

| ¹H Chemical Shift (H1, H4) | Higher field (more shielded) | One higher, one lower field | Protons are axial in the stable trans conformer.[3] |

| ¹³C Chemical Shift (C3, C5) | Downfield | Upfield (shielded) | γ-gauche effect from the axial substituent in the cis isomer.[3] |

Conclusion

The cis/trans isomerization of this compound is a thermodynamically driven process, governed by the greater stability of the diequatorial trans isomer. The mechanism is efficiently catalyzed by base, proceeding through a planar enolate intermediate that allows for the inversion of stereochemistry at the C1 position. Understanding this mechanism enables chemists to manipulate the isomeric ratio, a critical capability in drug development and materials science where precise three-dimensional structure dictates function. The analytical protocols outlined, particularly NMR spectroscopy, provide a robust and self-validating system to confirm the stereochemical identity and purity of the final product, ensuring the integrity of subsequent synthetic steps.

References

-

Goldberg, S. I., Lam, F. L., & Sahli, M. S. (1969). Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes. Journal of Chemical & Engineering Data, 14(3), 364–367. Retrieved from [Link]

-

Various Authors. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

-

Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992-5995. Retrieved from [Link]

- European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP 0814073 B1).

-

CUNY Academic Works. (n.d.). Oxocarbenium Ion and Alkene Metathesis Strategies for the Synthesis of Complex Cyclohexanes. Retrieved from [Link]

- Google Patents. (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

ResearchGate. (2022). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

-

Wiley Online Library. (2020). Origin of Stereoselectivity in SE2′ Reactions of Six‐membered Ring Oxocarbenium Ions. Angewandte Chemie International Edition, 59(31), 12871-12879. Retrieved from [Link]

-

Khan Academy Organic Chemistry. (2012). E2 Elimination: substituted cyclohexanes [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

-

Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxocarbenium. Retrieved from [Link]

-

Squillacote, M., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1979). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 101(13), 3657–3659. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Substituted Cyclohexanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2022). ACS Catalysis Ahead of Print. Retrieved from [Link]

-

Nagib, D. A., et al. (2021). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society, 143(50), 21178–21185. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.13: Kinetic versus Thermodynamic Control. Retrieved from [Link]

- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.

-

The Organic Chemistry Tutor. (2018). Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control [Video]. YouTube. Retrieved from [Link]

-

OCER Jsm. (2011). Reactions Involving Oxocarbenium Ions [Video]. YouTube. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). Ethyl trans-4-Hydroxycyclohexanecarboxylate - CAS 3618-04-0. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). On the Configuration of the Epimeric 2-(a-N'-Methyl-N-piperazinobenzyl)- cyclohexanols and Related Compounds. Retrieved from [Link]

-

ScholarWorks at WMU. (1956). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-4-Hydroxycyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

SlideShare. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]

-

Unacademy. (n.d.). Cis-trans Relationship in Cyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Ardá, A., et al. (2018). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research, 51(5), 1148–1157. Retrieved from [Link]

- Google Patents. (2015). CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers.

-

Pharmacy 180. (n.d.). Conformational Energies - Stereochemical and Conformational Isomerism. Retrieved from [Link]

-

ResearchGate. (1976). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2019). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Separation Science, 32(8), 1111-1117. Retrieved from [Link]

Sources

- 1. This compound, cis + trans, 97% 5 g | Request for Quote [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 10. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

Thermodynamic stability of Ethyl 4-hydroxycyclohexanecarboxylate isomers

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 4-hydroxycyclohexanecarboxylate Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the thermodynamic stability of the cis and trans isomers of this compound. We delve into the foundational principles of conformational analysis, the quantitative determination of isomeric equilibrium, and the computational methodologies used to predict stability. By integrating theoretical principles with practical experimental and computational workflows, this document serves as a comprehensive resource for professionals engaged in chemical synthesis, stereochemical control, and drug design, where understanding the energetic landscape of alicyclic scaffolds is paramount.

Introduction: The Significance of Stereoisomerism in Alicyclic Systems

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In drug development, for instance, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This compound, a substituted cyclohexane, serves as an excellent model system and a common structural motif in medicinal chemistry. It exists as two primary diastereomers: cis and trans. The relative stability of these isomers dictates their equilibrium distribution, which has profound implications for synthetic strategy, purification, and the ultimate biological activity of more complex derivatives.

The core of this analysis lies in the principles of conformational analysis, particularly within six-membered rings. Cyclohexane and its derivatives are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, and the energetic preference for the equatorial position is the key to understanding isomeric stability. This guide will elucidate the thermodynamic factors governing the cis-trans equilibrium of this compound, providing both the theoretical framework and practical methodologies for its investigation.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The chair conformation of cyclohexane features two distinct substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. The energy difference between the axial and equatorial conformations for a given substituent is quantified by its "A-value," representing the change in Gibbs free energy (ΔG°).

For a 1,4-disubstituted cyclohexane like this compound, we must consider the conformational preferences of both the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups.

-

Trans Isomer: In the trans configuration, one substituent is "up" and the other is "down." This arrangement allows both bulky groups to simultaneously occupy equatorial positions in the most stable chair conformation (diequatorial). This conformation minimizes steric strain.

-

Cis Isomer: In the cis configuration, both substituents are on the same face of the ring ("up" or "down"). This forces one group to be axial while the other is equatorial. The molecule can undergo a ring flip, but this only exchanges the axial and equatorial positions of the two groups. It can never achieve a diequatorial state.

Given that the equatorial position is energetically favored for virtually all substituents, the trans isomer, which can exist in a low-energy diequatorial conformation, is predicted to be significantly more thermodynamically stable than the cis isomer, which must always have one substituent in a higher-energy axial position.

Caption: Conformational options for cis and trans isomers.

Quantitative Assessment of Isomeric Stability

The qualitative prediction that the trans isomer is more stable can be quantified by determining the equilibrium constant (Keq) for the isomerization process. This is typically achieved by allowing a mixture of the isomers to equilibrate under conditions that permit interconversion, followed by analysis of the final composition.

Experimental Determination via Base-Catalyzed Epimerization

The key to establishing equilibrium is facilitating the reversible conversion between the cis and trans isomers. This is readily achieved via epimerization at the carbon atom bearing the ester group. A catalytic amount of a strong base, such as sodium ethoxide (NaOEt) in ethanol, can deprotonate the alpha-carbon (the carbon adjacent to the carbonyl). The resulting enolate is planar, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face, leading to either the cis or trans product. Over time, this reversible process allows the mixture to settle at its lowest energy state, the thermodynamic equilibrium.

The relationship between the Gibbs free energy difference (ΔG°) and the equilibrium constant is given by the equation:

ΔG° = -RT ln(Keq)

where Keq = [trans] / [cis].

Table 1: Thermodynamic Data for Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Preferred Position | Source |

|---|---|---|---|

| -OH | 0.9-1.0 | Equatorial | |

| -COOEt | 1.1-1.2 | Equatorial |

| Predicted ΔG° for cis-isomer | ~2.0 - 2.2 | N/A | Sum of A-values |

Note: The ΔG° for the cis isomer relative to the trans is approximated by the sum of the A-values, as one group must be axial.

Experimental Protocol: Isomer Equilibration and GC Analysis

This protocol outlines a standard procedure for determining the equilibrium ratio.

Objective: To establish the thermodynamic equilibrium between cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate and quantify the isomer ratio using Gas Chromatography (GC).

Materials:

-

A mixture of cis/trans-ethyl 4-hydroxycyclohexanecarboxylate

-

Anhydrous ethanol

-

Sodium metal (or commercial sodium ethoxide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)

Workflow Diagram:

Caption: Workflow for experimental equilibration.

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), carefully add a small piece of sodium metal to anhydrous ethanol. Allow the sodium to react completely to form a ~0.1 M solution of sodium ethoxide.

-

Equilibration: Dissolve a known quantity (e.g., 100 mg) of the cis/trans isomer mixture in the sodium ethoxide solution (e.g., 10 mL). Heat the mixture to reflux for a period sufficient to reach equilibrium (typically 2-4 hours, but this should be confirmed by time-course sampling).

-

Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing saturated aqueous NH₄Cl solution to quench the base.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.

-

Analysis: Dissolve the resulting residue in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-FID. The relative peak areas for the cis and trans isomers can be used to determine their ratio, assuming similar response factors. The trans isomer, being more stable and generally having a more compact shape, will often have a slightly different retention time than the cis isomer.

Computational Chemistry Approach

Alongside experimental work, computational modeling provides powerful insights into isomer stability. Quantum mechanics calculations, particularly Density Functional Theory (DFT), can predict the structures and energies of the isomers with high accuracy.

Computational Workflow

A typical workflow involves conformational searching followed by geometry optimization and energy calculation.

An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxycyclohexanecarboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of ethyl 4-hydroxycyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document elucidates the theoretical principles governing the solubility of this molecule, offers a detailed experimental protocol for its empirical determination, and provides estimated solubility data based on physicochemical properties and established solubility theories.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. In the realm of drug discovery and development, solubility is a cornerstone of a molecule's developability, influencing everything from its absorption and distribution to its efficacy and toxicity. For a molecule like this compound, which serves as a versatile building block, its solubility characteristics in a range of organic solvents are of paramount importance for chemists and process engineers. An informed selection of solvents based on solubility data can significantly enhance reaction yields, simplify purification procedures, and ensure the homogeneity of formulations.

This guide is structured to provide a holistic understanding of the solubility of this compound. It begins with an examination of the molecule's structural and physicochemical properties, which are the primary determinants of its solubility. This is followed by a discussion of the theoretical underpinnings of solubility, with a focus on the "like dissolves like" principle and intermolecular forces. A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions. Finally, a table of estimated solubilities in common organic solvents is presented, offering a practical starting point for solvent screening and experimental design.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural features and physicochemical parameters. This compound (CAS No: 17159-80-7) possesses a unique combination of functional groups that dictate its interactions with various solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 1.068 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 127-134 °C at 0.1 mmHg | Sigma-Aldrich |

| Structure | ||

| IUPAC Name: ethyl 4-hydroxycyclohexane-1-carboxylate | PubChem[1] |

The molecule features a cyclohexane ring, which is nonpolar, an ester group (-COOC₂H₅), which is polar, and a hydroxyl group (-OH), which is also polar and capable of hydrogen bonding. This amphiphilic nature suggests a nuanced solubility profile, with good solubility expected in solvents of intermediate polarity.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle states that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular force profile.

Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces between the solute molecules and between the solvent molecules, and the formation of new solute-solvent interactions. The key intermolecular forces to consider are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. The nonpolar cyclohexane ring of the solute will primarily interact with nonpolar solvents via these forces.

-

Dipole-Dipole Interactions: The polar ester group in this compound creates a permanent dipole moment, allowing it to interact favorably with other polar solvent molecules.

-

Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

Predicting Solubility Based on Structure

Based on its structure, we can make the following predictions about the solubility of this compound:

-

High Solubility in Polar Protic and Aprotic Solvents: Solvents like ethanol, methanol, and acetone are expected to be excellent solvents. Their polarity matches that of the ester and hydroxyl groups, and they can participate in hydrogen bonding.

-

Moderate Solubility in Solvents of Intermediate Polarity: Dichloromethane and ethyl acetate, with their moderate polarity, should effectively solvate the molecule.

-

Lower Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and n-hexane will primarily interact with the nonpolar cyclohexane ring. While some solubility is expected, it is likely to be lower than in polar solvents due to the energy required to disrupt the polar interactions between the solute molecules.

-

Immiscibility in Water: As confirmed by supplier data, the molecule is not miscible with water.[2] The large nonpolar cyclohexane ring dominates the molecule's character, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility Category | Estimated Solubility Range ( g/100 mL at 25°C) |

| n-Hexane | 0.1 | Low | < 1 |

| Toluene | 2.4 | Low to Moderate | 1 - 10 |

| Dichloromethane | 3.1 | Moderate to High | 10 - 50 |

| Ethyl Acetate | 4.4 | High | > 50 |

| Acetone | 5.1 | Very High | Miscible |

| Ethanol | 5.2 | Very High | Miscible |

| Methanol | 6.6 | Very High | Miscible |

Disclaimer: The values presented in this table are estimations and have not been empirically verified for this specific compound. Researchers are strongly encouraged to determine the solubility experimentally for their specific application and conditions.

Experimental Determination of Solubility: A Detailed Protocol

To obtain accurate and reliable solubility data, an experimental approach is essential. The following protocol details the widely accepted shake-flask method , coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is considered the gold standard for determining thermodynamic solubility.[3][4][5]

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Materials and Reagents

-

This compound (≥98% purity)

-

Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

HPLC column suitable for the analyte (e.g., C18)

Step-by-Step Protocol

Step 1: Preparation of Standard Solutions and Calibration Curve

1.1. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

1.2. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

1.3. Inject each standard solution into the HPLC and record the peak area.

1.4. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

Step 2: Preparation of Saturated Solutions

2.1. In separate vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each organic solvent to be tested. "Excess" means that a visible amount of undissolved liquid remains.

2.2. Securely cap the vials to prevent solvent evaporation.

Step 3: Equilibration

3.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

3.2. Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. This ensures that the solvent is fully saturated with the solute.

Step 4: Sample Preparation and Analysis

4.1. After equilibration, carefully remove the vials from the shaker. Let any undissolved material settle.

4.2. To separate the saturated solution from the excess undissolved solute, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.

4.3. Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

4.4. Inject the diluted sample into the HPLC and record the peak area.

Step 5: Calculation of Solubility

5.1. Using the peak area of the diluted sample and the equation of the calibration curve, determine the concentration of the diluted sample.

5.2. Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

5.3. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to assess the precision of the results.

-

Purity of Compound: The purity of the this compound should be confirmed before starting the experiment, as impurities can affect solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By understanding the interplay of its physicochemical properties and the theoretical principles of solubility, researchers can make informed decisions regarding solvent selection. While experimentally determined quantitative data is not widely published, the detailed protocol provided herein equips scientists with a robust methodology to generate this critical data in their own laboratories. The estimated solubility values offer a valuable starting point for such investigations. A thorough understanding and empirical determination of solubility are indispensable for the successful application of this compound in research, development, and manufacturing.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 4-Hydroxycyclohexylcarboxylic acid. [Link]

-

American Elements. trans-Ethyl 4-hydroxycyclohexanecarboxylate. [Link]

-